5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Positional isomerism Meldrum's acid Regiochemistry

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 339369-63-0) is an aminomethylene Meldrum's acid derivative with molecular formula C15H17NO5 and molecular weight 291.3 g/mol. It belongs to the class of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which are formed by condensation of Meldrum's acid with primary amines.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
CAS No. 339369-63-0
Cat. No. B15030077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS339369-63-0
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C
InChIInChI=1S/C15H17NO5/c1-15(2)20-13(18)12(14(19)21-15)9-16-8-7-10-3-5-11(17)6-4-10/h3-6,9,16-17H,7-8H2,1-2H3
InChIKeyBXLVWVMUSWFQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 339369-63-0): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 339369-63-0) is an aminomethylene Meldrum's acid derivative with molecular formula C15H17NO5 and molecular weight 291.3 g/mol . It belongs to the class of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which are formed by condensation of Meldrum's acid with primary amines. The compound features a 4-hydroxyphenethylamino substituent attached via a methylene bridge at the C5 position of the dioxane-dione ring, distinguishing it from the more commonly catalogued 2-aminomethylene positional isomer (CAS 883788-30-5) [1].

Why In-Class Aminomethylene Meldrum's Acid Derivatives Cannot Be Interchanged: The Substitution-Specific Selection Case for CAS 339369-63-0


Aminomethylene Meldrum's acid derivatives share a common core but differ critically in the position of the aminomethylene substituent on the dioxane-dione ring (C5 vs. C2) and in the nature of the amine-derived side chain. The C5-substituted isomer (CAS 339369-63-0) is electronically distinct from the C2-substituted isomer (CAS 883788-30-5), as the conjugation pathway and acidity of the remaining ring C–H differ [1]. Furthermore, the 4-hydroxyphenethyl side chain introduces hydrogen-bond donor/acceptor capability and a metabolically derived phenethylamine scaffold (tyramine) not present in simple phenyl or ethoxyphenyl analogs . These structural differences have measurable consequences for reactivity, physicochemical properties, and biological screening profiles, making direct substitution scientifically unsound without comparative validation.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of CAS 339369-63-0 Against Its Closest Structural Analogs


Positional Isomerism: C5 vs. C2 Aminomethylene Substitution on the Meldrum's Acid Ring

The target compound bears the aminomethylene substituent at the C5 position of the 1,3-dioxane-4,6-dione ring, whereas the isomer available from Sigma-Aldrich (CAS 883788-30-5) is substituted at C2. In Meldrum's acid derivatives, C5 substitution preserves the cyclic malonate ester character at both carbonyls, maintaining the ring's full electrophilic reactivity profile, while C2 substitution places the aminomethylene group adjacent to the ketal carbon, altering the electronic environment and potentially reducing the acidity of the remaining C5–H [1]. The target compound's C5 regiochemistry is confirmed by its IUPAC nomenclature and SMILES: CC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C . This positional difference has implications for downstream synthetic transformations such as cyclization and nucleophilic addition reactions.

Positional isomerism Meldrum's acid Regiochemistry Synthetic building block

Scaffold Comparison: Meldrum's Acid (1,3-Dioxane-4,6-dione) vs. Cyclohexane-1,3-dione Core

The target compound is built on a 1,3-dioxane-4,6-dione (Meldrum's acid) scaffold, which has a pKa of approximately 4.9, making it significantly more acidic than typical 1,3-diketones [1]. In contrast, the cyclohexane-1,3-dione analog (CAS 366021-86-5, also known as MLS000107078 / SMR000111450) employs a dimedone-like scaffold. This scaffold difference has measurable biological consequences: the cyclohexanedione analog was tested against the human trace amine-associated receptor 1 (TAAR1) and showed an IC50 of 8,810 nM (8.81 μM) [2]. While the Meldrum's acid scaffold confers greater C5–H acidity and distinct hydrogen-bonding capacity due to the ring oxygen atoms, the cyclohexanedione scaffold may offer different metabolic stability and lipophilicity profiles. No published TAAR1 data for the target compound are currently available, but the scaffold divergence is a key selection criterion for medicinal chemistry programs targeting distinct ADME or potency profiles.

Meldrum's acid Cyclohexanedione Scaffold hopping TAAR1 Efflux pump inhibition

4-Hydroxyl Group on Phenethyl Moiety: Hydrogen-Bonding Capacity vs. Unsubstituted Phenyl Analog

The target compound incorporates a 4-hydroxyl group on the phenethyl moiety, which is absent in the closely related phenyl analog 2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione (CAS 909344-59-8) . The 4-hydroxyl group adds one hydrogen-bond donor and one hydrogen-bond acceptor to the molecule, which can critically alter solubility, target binding, and metabolic stability. This functional group is derived from tyramine (4-hydroxyphenethylamine), a naturally occurring trace amine that itself has documented biological activity as a cholinesterase inhibitor and catecholamine-releasing agent [1]. The molecular weight difference between the two analogs is 16 g/mol (291.3 vs. 275.3 g/mol), reflecting the single oxygen atom difference. In drug discovery contexts, the presence or absence of a hydroxyl group can determine whether a compound crosses the blood-brain barrier or engages specific hydrogen-bonding interactions with target proteins.

Hydrogen bonding Phenethylamine Structure-activity relationship Tyramine derivative

PubChem BioAssay Screening Breadth: 115+ Assay Records as a Measure of Screening Comprehensiveness

The target compound has been registered in the PubChem BioAssay database with 115+ assay records spanning diverse target classes, including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), and furin . While individual potency values from these screens are not publicly disclosed in the aggregated listing, the breadth of screening provides a multi-target fingerprint that is unavailable for many lesser-tested analogs. For comparison, the C2-positional isomer (CAS 883788-30-5) is listed as an AldrichCPR rare chemical with no publicly aggregated bioassay records, and the phenyl analog (CAS 909344-59-8) has limited screening documentation [1]. This screening breadth makes the target compound a more extensively characterized entity for researchers seeking a starting point with known multi-target selectivity data accessible through PubChem.

High-throughput screening PubChem BioAssay Target profiling RGS4 Mu-opioid receptor

Chemical Stability and Handling: Meldrum's Acid Derivatives in Comparison to Their Cyclohexanedione Counterparts

Meldrum's acid derivatives are known to be susceptible to hydrolytic ring-opening under nucleophilic conditions, with the dioxane-dione ring being more reactive than cyclohexane-1,3-dione rings toward nucleophiles [1]. This property is both a challenge (requiring careful storage) and an advantage (enabling efficient subsequent transformations). The target compound, as a 5-aminomethylene Meldrum's acid derivative, is expected to exhibit similar hydrolytic sensitivity. Vendor data for structurally analogous Meldrum's acid derivatives with formula C15H17NO5 indicate recommended storage at 2–8°C and classification with GHS hazard statements H302, H315, H319 . This contrasts with cyclohexane-1,3-dione analogs, which generally exhibit greater hydrolytic stability due to the absence of the ring oxygen atoms. This differential stability profile is a practical consideration for procurement, storage, and synthetic planning.

Chemical stability Meldrum's acid Hydrolysis Storage conditions Synthetic intermediate

Best Research and Industrial Application Scenarios for 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 339369-63-0)


Medicinal Chemistry Hit Expansion Leveraging the 5-Aminomethylene Meldrum's Acid Scaffold with 4-Hydroxyphenethyl Substituent

The target compound's C5-aminomethylene regiochemistry and 4-hydroxyphenethyl side chain make it a versatile scaffold for hit-to-lead optimization. Unlike the C2-isomer (CAS 883788-30-5), which may exhibit altered reactivity due to its different substitution pattern, the C5-substituted Meldrum's acid core preserves full electrophilic character at both carbonyls, enabling downstream cyclization, nucleophilic addition, and condensation reactions [1]. The 4-hydroxyl group provides an additional vector for hydrogen-bonding interactions with biological targets, which is absent in the phenyl analog (CAS 909344-59-8) . This combination of features makes the compound suitable for programs targeting GPCRs (given its screening history against RGS4 and mu-opioid receptor) or proteases (given ADAM17 and furin screening data) .

Efflux Pump Inhibitor Development: Building on the NorA/MepA Efflux Pump Inhibition Activity of Meldrum's Acid Arylamino Derivatives

Recent literature demonstrates that Meldrum's acid arylamino methylene derivatives act as efflux pump inhibitors (EPIs) in multidrug-resistant Staphylococcus aureus strains, potentiating the activity of fluoroquinolone antibiotics and increasing intracellular ethidium bromide accumulation [1]. While the specific target compound (CAS 339369-63-0) has not been directly tested in published EPI studies, its structural features—the Meldrum's acid core and the arylamino methylene motif—align with the pharmacophore of active EPI derivatives. The 4-hydroxyphenethyl substituent may offer advantages over simpler aryl derivatives by providing additional hydrogen-bonding interactions with the NorA efflux pump binding pocket, as suggested by molecular docking studies of related derivatives .

Synthetic Intermediate for Heterocyclic Natural Product Analogs and Nitrogen-Containing Heterocycles

Aminomethylene Meldrum's acid derivatives are established precursors for the synthesis of nitrogen-containing heterocycles, including 4-quinolones, pyrimidines, and azepinones, via thermal cyclization reactions [1]. The target compound's 5-aminomethylene Meldrum's acid core, combined with the 4-hydroxyphenethyl substituent, offers a synthetically tractable entry point to heterocyclic scaffolds bearing a tyramine-derived side chain—a motif found in numerous bioactive natural products and pharmaceuticals . The Meldrum's acid scaffold's high C5–H acidity (pKa ~4.9) facilitates deprotonation and subsequent C–C or C–N bond formation under mild conditions, providing a synthetic advantage over the less acidic cyclohexane-1,3-dione analogs .

Multi-Target Screening Library Component with Pre-Existing Bioassay Annotation

For organizations building annotated screening libraries, the target compound offers a rare combination of structural novelty and extensive existing bioassay data (115+ PubChem records) [1]. This pre-existing annotation across diverse targets (RGS4, OPRM1, ADAM17, CHRM1, furin, and others) reduces the screening burden and enables immediate assessment of selectivity fingerprints. In contrast to the C2-isomer (CAS 883788-30-5, no aggregated bioassay data) or simpler phenyl analogs, the target compound provides a more informed starting point for phenotypic screening campaigns or computational target prediction studies . The compound's availability as a specialty chemical (not a common catalog item) may require custom synthesis, but the rich annotation justifies the procurement effort for high-value screening collections.

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